Einecs 242-136-5

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 242-136-5 is a unique identifier assigned to a chemical substance within the European Union’s regulatory framework. Such compounds are often analyzed for structural, functional, and toxicological properties to enable regulatory compliance and safety assessments. The lack of direct data on EINECS 242-136-5 necessitates reliance on read-across methodologies and similarity-based predictive models, as demonstrated in toxicological studies using machine learning (ML) and chemical clustering.

Properties

CAS No. |

18262-08-3 |

|---|---|

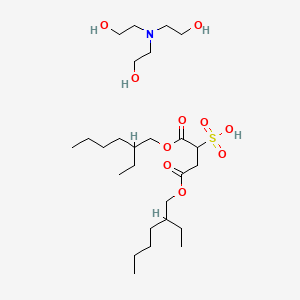

Molecular Formula |

C26H53NO10S |

Molecular Weight |

571.8 g/mol |

IUPAC Name |

1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |

InChI |

InChI=1S/C20H38O7S.C6H15NO3/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;8-4-1-7(2-5-9)3-6-10/h16-18H,5-15H2,1-4H3,(H,23,24,25);8-10H,1-6H2 |

InChI Key |

NJUCVJBYISMNIH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3C(CN)(OH)CH3+N2H4→CH3C(CN)(N2H2)CH3+H2O

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.

Chemical Reactions Analysis

EINECS and REACH Context

The EINECS (European Inventory of Existing Commercial Chemical Substances) is a registry of substances marketed in the EU between 1971 and 1981 . Substances listed in EINECS are considered "phase-in" substances under the REACH Regulation (Registration, Evaluation, Authorisation, and Restriction of Chemicals) . REACH mandates manufacturers and importers to provide detailed chemical safety assessments, including hazard identification and risk management measures, for substances produced or imported in volumes exceeding 1 ton/year .

For example, safety data sheets (SDSs) are critical for communicating chemical reactivity and hazards across supply chains. REACH requires SDSs to include information on:

-

Chemical identity (name, EINECS/CAS/EC numbers)

-

Physical-chemical properties (e.g., solubility, flammability)

-

Stability and reactivity (conditions affecting decomposition, incompatible materials)

Typical Data Sources for Chemical Reactions

While the specific EINECS number 242-136-5 is not addressed in the provided materials, regulatory documents outline standardized approaches to documenting chemical reactions:

REACH Registration Dossiers

Manufacturers must submit registration dossiers to ECHA, which include:

-

Hazard identification :

-

Intrinsic properties (e.g., reactivity under specific conditions, degradation pathways).

-

Toxicological data (acute/chronic toxicity, environmental fate).

-

-

Exposure scenarios :

Annex XVII Restrictions

Substances restricted under REACH (e.g., cadmium compounds, SVHCs) often have documented reaction constraints. For example:

Challenges in Reaction Analysis

The absence of data for EINECS 242-136-5 in the provided sources highlights gaps in publicly available information. Key challenges include:

-

Confidentiality : Some data in REACH dossiers may be redacted due to commercial confidentiality .

-

Complexity of mixtures : REACH emphasizes mixture risk assessments, but predictive modeling requires detailed use/emission data, which is often lacking .

-

Regulatory focus on SVHCs : Substances prioritized under REACH (e.g., SVHCs) receive more scrutiny, while others may lack detailed reaction profiles .

Recommendations for Further Research

To obtain specific reaction data for this compound:

-

Consult ECHA’s REACH database : Directly search ECHA CHEM using the EINECS number to access registration dossiers .

-

Review safety data sheets : Manufacturers of the substance must provide SDSs, which include stability/reactivity sections .

-

Monitor regulatory updates : Check Annex XVII restrictions for any new prohibitions or usage limits .

General Observations on Chemical Reactivity

While specific data for this compound is unavailable, REACH-compliant documentation typically includes:

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers.

Biology: Employed in the study of radical-induced biological processes.

Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.

Industry: Utilized in the production of plastics, rubbers, and other polymeric materials.

Mechanism of Action

The primary mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals upon thermal decomposition. These radicals can initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The molecular targets include unsaturated monomers, and the pathways involve radical propagation and termination steps.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Table 2: Toxicological and Application Data

Research Findings and Discussion

Structural and Functional Overlaps

This compound and its analogs (e.g., Compounds A and B) share fluorinated alkyl chains, which confer hydrophobicity and chemical stability. The Tanimoto scores (72–78%) indicate sufficient structural similarity to apply read-across models for predicting toxicity and environmental behavior. For example, bioaccumulation factors for Compound A (3,200) and B (2,800) suggest that this compound likely exhibits similar persistence in aquatic ecosystems.

Toxicological Predictions

Machine learning models trained on 1,387 labeled compounds (e.g., REACH Annex VI substances) successfully covered >33,000 EINECS entries, including 242-136-5, by identifying analogs with ≥70% similarity. This approach reduces the need for exhaustive testing, though limitations exist:

- Threshold Sensitivity : A 70% similarity cutoff may overlook critical differences in reactive functional groups (e.g., iodide in Compound A vs. sulfates in Compound B).

- Data Gaps : Acute toxicity data for this compound remain inferred, highlighting reliance on high-quality labeled datasets.

Industrial Relevance

All three compounds are used in coatings and surfactants, but their specific roles diverge. Compound A’s pyridinium group enhances antimicrobial activity, whereas Compound B’s sulfate moiety improves solubility in polar solvents. This compound, while structurally analogous, may occupy a niche in high-temperature applications due to its hypothetical stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.